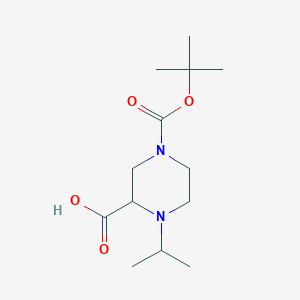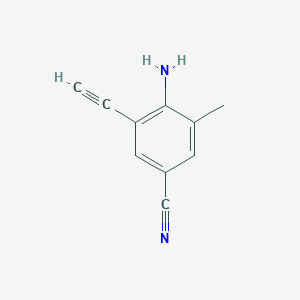![molecular formula C12H14N2O5 B13455502 Glycyl-N-[(benzyloxy)carbonyl]glycine CAS No. 732921-87-8](/img/structure/B13455502.png)
Glycyl-N-[(benzyloxy)carbonyl]glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glycyl-N-[(benzyloxy)carbonyl]glycine, also known as N-[(benzyloxy)carbonyl]glycylglycine, is a derivative of glycine, an amino acid. This compound is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group attached to the glycine molecule. It is commonly used in peptide synthesis and serves as a building block for more complex molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Glycyl-N-[(benzyloxy)carbonyl]glycine typically involves the protection of the amino group of glycine with a benzyloxycarbonyl group. This is achieved by reacting glycine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the protected glycine derivative .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Glycyl-N-[(benzyloxy)carbonyl]glycine undergoes various chemical reactions, including:
Hydrolysis: The benzyloxycarbonyl protecting group can be removed through hydrolysis, typically using acidic or basic conditions.
Coupling Reactions: It can participate in peptide coupling reactions to form longer peptide chains.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used to remove the benzyloxycarbonyl group.
Coupling Reactions: Reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are commonly used in peptide coupling reactions.
Major Products Formed
Hydrolysis: The major product is glycine after the removal of the benzyloxycarbonyl group.
Coupling Reactions: The major products are longer peptide chains formed by the addition of amino acids.
Aplicaciones Científicas De Investigación
Glycyl-N-[(benzyloxy)carbonyl]glycine has several scientific research applications:
Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies involving protein and enzyme interactions.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of various biochemical products and as an intermediate in chemical synthesis
Mecanismo De Acción
The mechanism of action of Glycyl-N-[(benzyloxy)carbonyl]glycine involves its role as a protected glycine derivative. The benzyloxycarbonyl group protects the amino group of glycine, allowing it to participate in peptide synthesis without unwanted side reactions. The protecting group can be removed under specific conditions, revealing the free amino group for further reactions .
Comparación Con Compuestos Similares
Similar Compounds
N-[(benzyloxy)carbonyl]glycylglycylglycine: A similar compound with an additional glycine residue.
N-[(benzyloxy)carbonyl]-L-cysteinylglycine: A derivative of cysteine with a benzyloxycarbonyl protecting group
Uniqueness
Glycyl-N-[(benzyloxy)carbonyl]glycine is unique due to its specific structure and the presence of the benzyloxycarbonyl protecting group. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial .
Propiedades
Número CAS |
732921-87-8 |
|---|---|
Fórmula molecular |
C12H14N2O5 |
Peso molecular |
266.25 g/mol |
Nombre IUPAC |
2-[(2-aminoacetyl)-phenylmethoxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H14N2O5/c13-6-10(15)14(7-11(16)17)12(18)19-8-9-4-2-1-3-5-9/h1-5H,6-8,13H2,(H,16,17) |
Clave InChI |
QNDKZOSHOHEDCD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)N(CC(=O)O)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


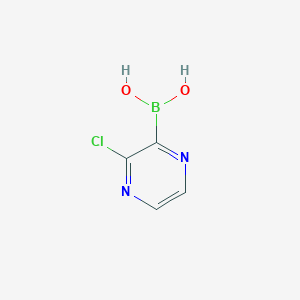

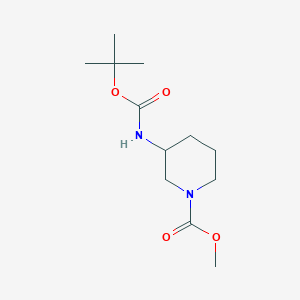
![Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide](/img/structure/B13455429.png)
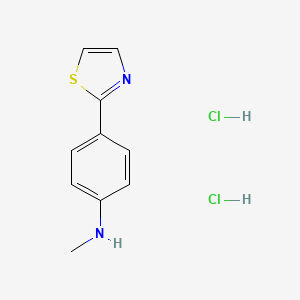
![3-{1-[(tert-butoxy)carbonyl]-1,2,3,6-tetrahydropyridin-4-yl}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B13455435.png)
amino}-4-methylhexanoic acid](/img/structure/B13455440.png)
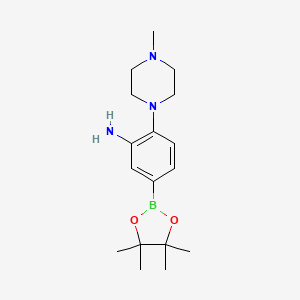
![3-(Chloromethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13455454.png)
